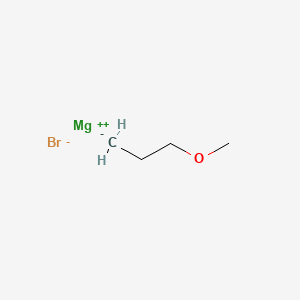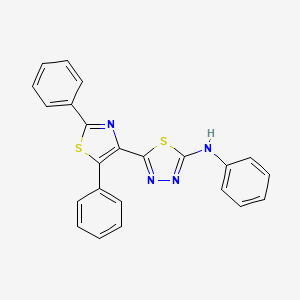
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene: is a chiral organic compound with a unique structure characterized by the presence of an iodine atom and a methyl group on a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-Iodo-5-methylcyclohex-1-ene typically involves the iodination of a suitable cyclohexene precursor. One common method is the electrophilic addition of iodine to a cyclohexene derivative under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like silver nitrate can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with the iodine atom being replaced by hydrogen.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Substitution: Hydroxycyclohexene, aminocyclohexene.
Oxidation: Cyclohexene epoxide, cyclohexanone.
Reduction: Methylcyclohexane.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (3S,5S)-3-Iodo-5-methylcyclohex-1-ene serves as a versatile intermediate for the preparation of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology
The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its use in developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its role in drug design and development. Its chiral nature makes it a candidate for the synthesis of enantiomerically pure drugs.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Wirkmechanismus
The mechanism by which (3S,5S)-3-Iodo-5-methylcyclohex-1-ene exerts its effects depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,5S)-3,5-Dimethylcyclohex-1-ene: Lacks the iodine atom, making it less reactive in substitution reactions.
(3S,5S)-3-Iodo-5-ethylcyclohex-1-ene: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene is unique due to the presence of both an iodine atom and a methyl group on the cyclohexene ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
192886-39-8 |
|---|---|
Molekularformel |
C7H11I |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
(3S,5S)-3-iodo-5-methylcyclohexene |
InChI |
InChI=1S/C7H11I/c1-6-3-2-4-7(8)5-6/h2,4,6-7H,3,5H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
ISERMARAOKKAKJ-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CC=C[C@H](C1)I |
Kanonische SMILES |
CC1CC=CC(C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
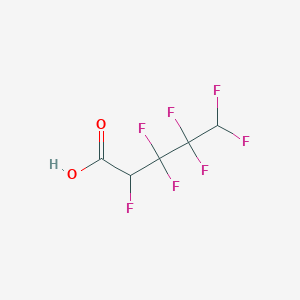
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
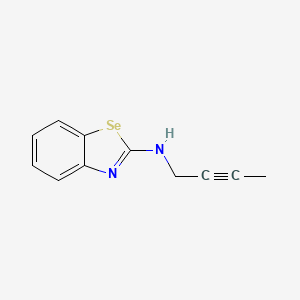
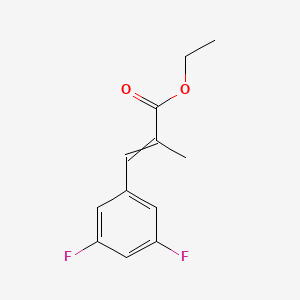
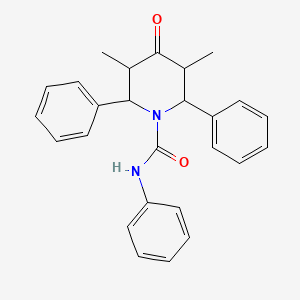

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)

